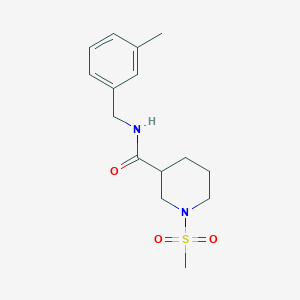![molecular formula C19H20N4O2 B6010483 N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea, also known as NM-3, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. NM-3 is a urea derivative and has been shown to have promising effects on various biological processes.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the transcription factor Nrf2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. One limitation of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea. One direction is to further investigate its potential applications in cancer treatment, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-cyanophenyl isocyanate. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-13-16-3-1-2-4-18(16)22-19(24)21-17-7-5-15(6-8-17)14-23-9-11-25-12-10-23/h1-8H,9-12,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYDMQWUOYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
![methyl 2-[({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetyl)amino]benzoate](/img/structure/B6010462.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B6010473.png)
![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)
![5-amino-3-[(4-benzoylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6010494.png)

